5-chloro-2-phenoxyphenol

Catalog No.
S6550525
CAS No.
3489-83-6
M.F
C12H9ClO2
M. Wt
220.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-2-phenoxyphenol

CAS Number

3489-83-6

Product Name

5-chloro-2-phenoxyphenol

Molecular Formula

C12H9ClO2

Molecular Weight

220.7

5-Chloro-2-phenoxyphenol is a chlorinated phenolic compound with the molecular formula C12H9ClO2C_{12}H_9ClO_2. It is characterized by a chlorine atom at the 5-position and a phenoxy group at the 2-position of the phenolic ring. This compound is often recognized for its structural similarity to other chlorinated phenols, particularly in its application as a biocide and its role in environmental chemistry. The compound is also known by various synonyms, including hydroxychlorodiphenyl ether and 5-chloro-2-phenoxy-phenol .

  • Reduction Reactions: The compound can be reduced electrochemically, which has been studied using cyclic voltammetry. The reduction process involves electron transfer steps that lead to the formation of various products, including potential dechlorinated derivatives .
  • Oxidation: As a phenolic compound, it can also participate in oxidation reactions, which may lead to the formation of quinones or other oxidized species.
  • Dehalogenation: Under certain conditions, it can undergo dehalogenation, resulting in the formation of less chlorinated or non-chlorinated phenolic compounds .

5-Chloro-2-phenoxyphenol exhibits significant biological activity, primarily as an antimicrobial agent. It has been shown to inhibit bacterial growth by binding to the diphenyl ether binding site on fatty acid synthesis enzymes. This mechanism is similar to that of triclosan, another well-known antimicrobial agent . Additionally, studies indicate that this compound may have endocrine-disrupting properties, raising concerns about its environmental impact and safety in biological systems .

The synthesis of 5-chloro-2-phenoxyphenol can be achieved through various methods:

  • Electrochemical Synthesis: One method involves the electrochemical reduction of precursors such as 5-chloro-2-(4-chlorophenoxy)phenol under controlled conditions in dimethylformamide. This approach allows for high purity yields and can be monitored using techniques like gas chromatography-mass spectrometry .
  • Traditional Organic Synthesis: Another method utilizes classical organic synthesis techniques involving chlorination and etherification steps to construct the desired phenolic structure. This may include starting from simpler phenolic compounds and introducing the chlorine atom at the appropriate position through electrophilic aromatic substitution reactions .

5-Chloro-2-phenoxyphenol finds applications in various fields:

  • Antimicrobial Agent: It is utilized in formulations aimed at controlling microbial growth in industrial and household products.
  • Environmental Monitoring: The compound is studied for its persistence and behavior in environmental matrices, particularly concerning its degradation products and potential ecological impact .
  • Research Tool: It serves as a model compound in electrochemical studies related to chlorinated organic pollutants and their degradation pathways .

Interaction studies involving 5-chloro-2-phenoxyphenol primarily focus on its biological interactions with enzymes and microbial systems. Research indicates that it competes with natural substrates for binding sites on relevant enzymes, influencing fatty acid biosynthesis pathways. Additionally, its interactions with other environmental contaminants have been explored to assess its potential effects on microbial communities in contaminated environments .

Several compounds share structural and functional similarities with 5-chloro-2-phenoxyphenol:

Compound NameStructural FeaturesUnique Aspects
TriclosanChlorinated diphenyl etherBroad-spectrum antimicrobial activity; widely used
5-Chloro-2-(4-chlorophenoxy)phenolSimilar structure; additional chlorinePotentially more toxic due to higher chlorination
4-Chloro-3-methylphenolChlorine substitution on methylated ringLess potent as an antimicrobial compared to triclosan
Bisphenol ATwo phenolic rings linked by carbonKnown endocrine disruptor; widely studied

These compounds highlight the uniqueness of 5-chloro-2-phenoxyphenol regarding its specific chlorine placement and biological activity profile, distinguishing it from others within the same class of chemicals.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types